molecular formula C21H38O16P2 · 2Na B1153029 PtdIns-(5)-P1 (1,2-dihexanoyl) (sodium salt)

PtdIns-(5)-P1 (1,2-dihexanoyl) (sodium salt)

Cat. No.: B1153029
M. Wt: 654.5
InChI Key: FNYBBHFJFSJZJX-WCPYJQDWSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(5)-P1 (1,2-dihexanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(5)-P1 can be phosphorylated to di- (PtdIns-P2;  PIP2) and triphosphates (PtdIns-P3;  PIP3) by phosphoinositol (PI)-specific kinases. Hydrolysis of PtdIns-(4,5)-P2 by PI-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.

Scientific Research Applications

Role in Plant Stress Response

PtdIns(4,5)P2, a type of phosphoinositide similar to PtdIns-(5)-P1, plays a crucial role in plant stress responses. It is involved in signaling pathways activated under salt and osmotic stress in Arabidopsis plants. This lipid is rapidly synthesized in response to such stressors, leading to significant cellular changes, including calcium mobilization (Dewald et al., 2001).

Cellular Functions and Metabolism

PtdIns(3,5)P2, another related phosphoinositide, is essential in various cellular functions, especially in membrane and protein trafficking and pH control within the endosome-lysosome axis. It interacts with several proteins, including the PROPPIN family, influencing numerous cellular processes (Michell et al., 2006).

Interaction with Ion Channels

PtdIns(4,5)P2 also shows direct interactions with inwardly rectifying potassium channels. Its binding affinity varies between different channel types, influencing their activation and playing a significant role in their physiological functions (Zhang et al., 1999).

Synthesis and Role in Cell Biology

The synthesis of PtdIns 4,5-P2 and its roles in various cellular processes, including cytoskeleton organization and vesicular trafficking, are significant. It acts both as a substrate for kinases and phosphatases and directly interacts with proteins (Toker, 1998).

Involvement in Endocytosis

PtdIns[4,5]P2 is vital in endocytosis, influencing multiple trafficking and sorting events during this process. It plays a key role in the internalization and recycling of transferrin, demonstrating its critical function in cellular trafficking (Kim et al., 2006).

Actin Cytoskeleton Organization

In yeast, PtdIns(4,5)P(2) binds to proteins with a pleckstrin homology (PH) domain, regulating cell growth and actin organization. This demonstrates its role in coordinating cellular growth processes (Fadri et al., 2005).

Synaptic Vesicle Trafficking

PtdIns(4,5)P2 synthesis is critical for the regulation of various steps in the synaptic vesicle cycle, including vesicle exocytosis and endocytosis. Defects in its synthesis lead to synaptic abnormalities (Di Paolo et al., 2004).

Properties

Molecular Formula

C21H38O16P2 · 2Na

Molecular Weight

654.5

InChI

InChI=1S/C21H40O16P2.2Na/c1-3-5-7-9-14(22)33-11-13(35-15(23)10-8-6-4-2)12-34-39(31,32)37-21-18(26)16(24)17(25)20(19(21)27)36-38(28,29)30;;/h13,16-21,24-27H,3-12H2,1-2H3,(H,31,32)(H2,28,29,30);;/q;2*+1/p-2/t13-,16-,17-,18-,19-,20?,21-;;/m1../s1

InChI Key

FNYBBHFJFSJZJX-WCPYJQDWSA-L

SMILES

CCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@H]1O)([O-])=O)OC(CCCCC)=O)=O.[Na+].[Na+]

Synonyms

DHPI-5-P1; Phosphatidylinositol-5-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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